

Application Notes and Protocols for RO8994 in a Xenograft Mouse Model

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Compound of Interest

Compound Name: RO8994

Cat. No.: B610540

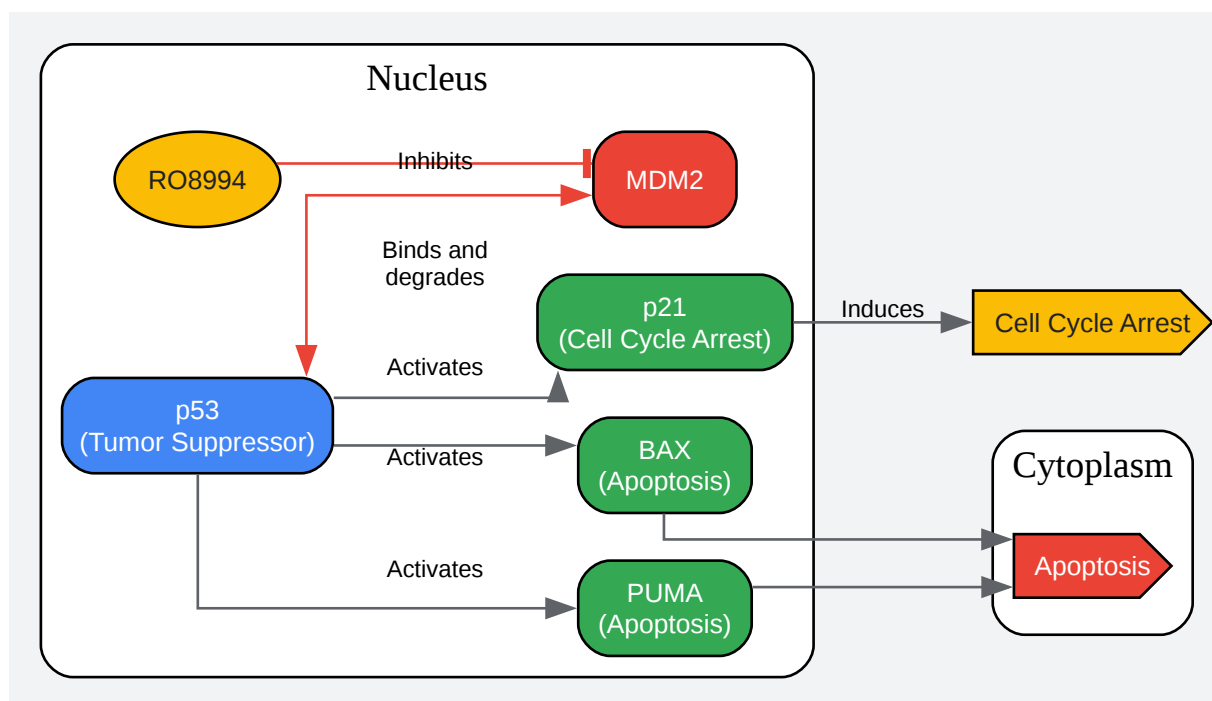
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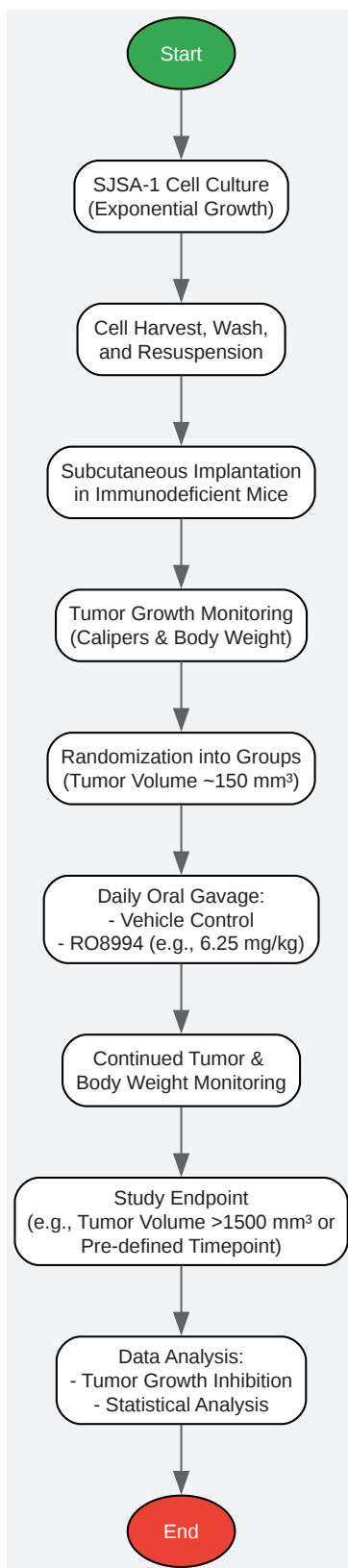
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of **RO8994**, a potent and selective spiroindolinone inhibitor of the p53-MDM2 interaction, in a xenograft mouse model of osteosarcoma. The protocols detailed below are based on established methodologies for the SJSA-1 cell line, which is characterized by wild-type p53 and MDM2 amplification, making it a highly relevant model for studying MDM2 inhibitors.

Mechanism of Action of RO8994

RO8994 is a small molecule inhibitor that disrupts the interaction between the p53 tumor suppressor protein and its negative regulator, murine double minute 2 (MDM2).^[1] In cancer cells with wild-type p53 and amplified MDM2, such as the SJSA-1 osteosarcoma cell line, MDM2 targets p53 for proteasomal degradation, thereby abrogating its tumor-suppressive functions. By binding to the p53-binding pocket of MDM2, **RO8994** prevents this interaction, leading to the stabilization and activation of p53. Activated p53 can then induce cell cycle arrest, senescence, and apoptosis, ultimately leading to tumor growth inhibition and regression.





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References

- 1. researchgate.net [researchgate.net]
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